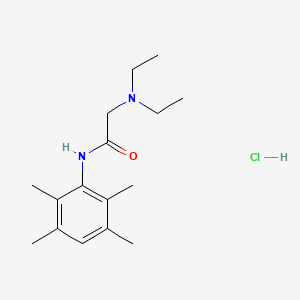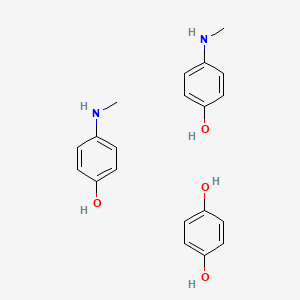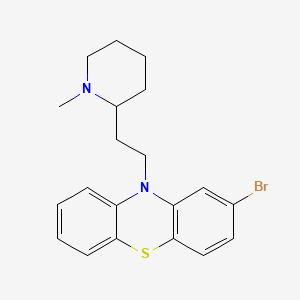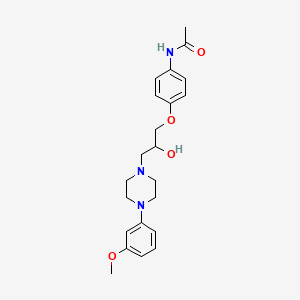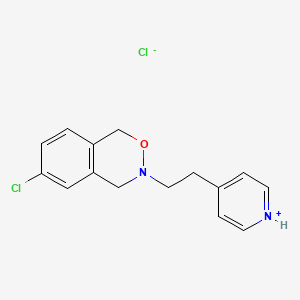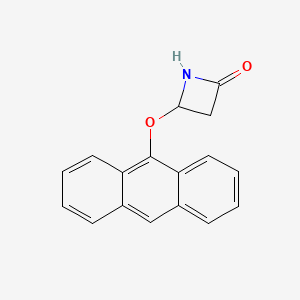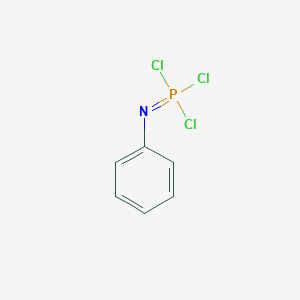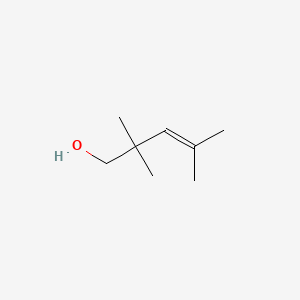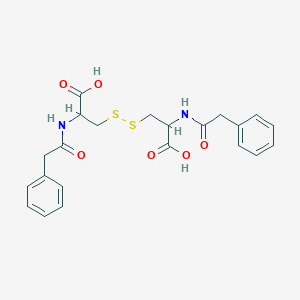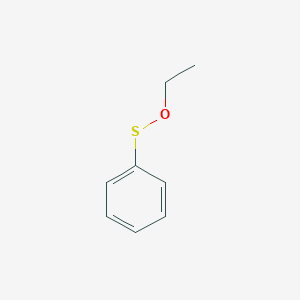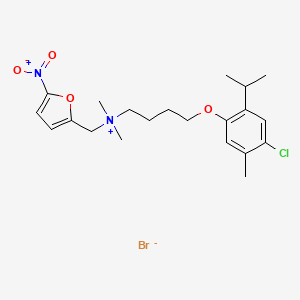
2-((1-Methylundecyl)amino)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Methylundecyl)amino)ethanol hydrochloride is an organic compound that features both an amine and an alcohol functional group. This compound is typically used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methylundecyl)amino)ethanol hydrochloride generally involves the reaction of 1-methylundecylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Often carried out in an aqueous or alcoholic medium.
Catalyst: Acidic catalysts can be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The product is purified through distillation or crystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Methylundecyl)amino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-((1-Methylundecyl)amino)ethanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-((1-Methylundecyl)amino)ethanol hydrochloride involves its interaction with cellular membranes and proteins. The compound can:
Disrupt Membranes: The amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
Protein Binding: The amine group can form hydrogen bonds with proteins, affecting their function and stability.
Pathways: It may influence signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethanol: A simpler analog with similar functional groups but shorter alkyl chain.
N-Methylethanolamine: Contains a methyl group on the nitrogen, similar reactivity but different physical properties.
Diethanolamine: Contains two ethanolamine groups, used in similar applications but with different reactivity.
Uniqueness
2-((1-Methylundecyl)amino)ethanol hydrochloride is unique due to its long alkyl chain, which imparts distinct hydrophobic properties, making it more effective in disrupting lipid membranes and interacting with hydrophobic regions of proteins.
Eigenschaften
CAS-Nummer |
56167-10-3 |
|---|---|
Molekularformel |
C14H32ClNO |
Molekulargewicht |
265.86 g/mol |
IUPAC-Name |
dodecan-2-yl(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-3-4-5-6-7-8-9-10-11-14(2)15-12-13-16;/h14-16H,3-13H2,1-2H3;1H |
InChI-Schlüssel |
FJGRVXSVNJGJAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)[NH2+]CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



